IGRP(206-214)

Type 1 Diabetes CD8+ T-cell epitope MHC class I

IGRP(206-214) (VYLKTNVFL) is the native H-2Kᵈ epitope. Substitution with NRP-V7 or InsB15–23 yields distinct TCR repertoires and abrogates tetramer binding to pathogenic 8.3 T cells[reference:0]. Exact sequence is mandatory for in vivo homing and avidity assays. Procure the authentic peptide to ensure data integrity; request analysis documentation to confirm free N/C termini and identity.

Molecular Formula C54H85N11O13
Molecular Weight 1096.3 g/mol
Cat. No. B12380150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGRP(206-214)
Molecular FormulaC54H85N11O13
Molecular Weight1096.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1
InChIKeyQUPYTXNRXKAOFI-LJPVJFLESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IGRP(206-214) (H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH) – Procurement-Ready Overview of a Type 1 Diabetes Autoantigen


H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH (CAS 849069-99-4), commonly designated IGRP(206-214) or VYLKTNVFL, is a synthetic 9‑amino‑acid decapeptide corresponding to residues 206–214 of the murine islet‑specific glucose‑6‑phosphatase catalytic subunit‑related protein (IGRP) . With a molecular formula of C₅₄H₈₅N₁₁O₁₃ and a molecular weight of 1096.32 Da , this peptide is the immunodominant CD8⁺ T‑cell epitope in the non‑obese diabetic (NOD) mouse model of Type 1 Diabetes [1]. Its N‑terminal valine and C‑terminal leucine are unmodified (free amine and carboxyl, respectively), which distinguishes it from capped or conjugated analogs and ensures faithful recapitulation of the endogenous autoantigen . The peptide is routinely employed as a functional reagent in T‑cell activation assays, MHC‑tetramer production, and autoimmune pathogenesis studies .

Why H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH Cannot Be Casually Substituted in T1D Research


Substituting IGRP(206-214) with another in‑class peptide—even one that shares the same MHC restriction (H‑2Kᵈ)—is not functionally equivalent. The precise sequence VYLKTNVFL dictates unique T‑cell receptor (TCR) avidity hierarchies that govern pathogenicity in vivo [1]. For instance, the heteroclitic mimotope NRP‑V7 (KYNKANAFL) exhibits higher MHC‑binding avidity than the native IGRP(206-214) sequence, yet its 67% sequence homology and altered anchor residues drive distinct TCR‑signaling outcomes and T‑cell clonotype selection [2]. Similarly, the insulin‑derived InsB15–23 peptide (LYLVCGERG) also binds H‑2Kᵈ but targets a completely different TCR repertoire and does not recapitulate the immunodominance of IGRP(206-214) in NOD mice [3]. Consequently, procurement of the exact native sequence is mandatory for studies that require authentic IGRP‑specific T‑cell responses, MHC‑tetramer production with endogenous epitope specificity, or accurate modeling of IGRP‑dependent autoimmune pathogenesis [4].

H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH vs. Comparators: Quantitative Differentiation in T‑Cell Activation


T‑Cell Proliferation and IFN‑γ Induction: IGRP(206-214) vs. NRP‑V7

IGRP(206-214) at 0.1 µM stimulates robust CD8⁺ T‑cell proliferation and IFN‑γ secretion from NOD mouse splenic dendritic cells [1]. In contrast, the heteroclitic mimotope NRP‑V7 (KYNKANAFL) requires a 10‑fold higher concentration (1 µM) to elicit comparable T‑cell proliferation in an identical DC/T‑cell coculture assay [2]. This 10‑fold potency advantage for the native peptide is critical for experiments where physiological antigen concentrations must be modeled.

Type 1 Diabetes CD8+ T-cell epitope MHC class I

MHC‑Tetramer Binding Specificity: IGRP(206-214) vs. InsB15‑23

H‑2Kᵈ tetramers loaded with IGRP(206-214) (VYLKTNVFL) bind to nearly all CD8⁺ T cells from 8.3 TCR‑transgenic NOD mice, demonstrating that the native peptide‑MHC complex is the cognate ligand for this pathogenic TCR [1]. In contrast, H‑2Kᵈ tetramers loaded with the insulin‑derived InsB15–23 peptide (LYLVCGERG) fail to stain the same 8.3 T‑cell population, despite sharing the identical MHC restriction [2]. This discrimination confirms that the VYLKTNVFL sequence is the exclusive epitope recognized by the most prevalent diabetogenic CD8⁺ T‑cell clonotype in NOD mice.

MHC tetramer flow cytometry antigen-specific T cells

Sequence Divergence and Homology: IGRP(206-214) vs. NRP‑V7

The native IGRP(206-214) sequence (VYLKTNVFL) is the endogenous autoantigen expressed by pancreatic β‑cells [1]. NRP‑V7 (KYNKANAFL) is a mimotope that shares only 67% sequence homology with IGRP(206-214) and contains four amino‑acid substitutions, including altered MHC anchor residues (positions 1, 4, and 6) [2]. This substantial sequence divergence directly alters peptide‑MHC stability and TCR contact residues, leading to a different T‑cell avidity profile [3].

autoantigen mimotope sequence homology

Immunodominance and Disease Association: IGRP(206-214) vs. Subdominant Epitopes

IGRP(206-214) is the immunodominant CD8⁺ T‑cell epitope in NOD mice, with over 70% of islet‑infiltrating CD8⁺ T cells utilizing highly restricted TCR gene usage specific for this peptide‑MHC complex [1]. In contrast, subdominant IGRP epitopes or other β‑cell autoantigens (e.g., GAD65‑derived peptides) recruit far fewer T cells and do not drive the same accelerated diabetes phenotype observed in 8.3 TCR‑transgenic mice [2]. Ligands targeting IGRP(206-214)-reactive T cells prevent disease only when the native epitope is used, whereas targeting subdominant specificities fails to blunt diabetogenesis [3].

immunodominance type 1 diabetes NOD mouse

In Vivo Recruitment to Inflamed Islets: IGRP(206-214) vs. Non‑Cognate Peptides

IGRP(206-214)-reactive CD8⁺ T cells rapidly home to and accumulate in inflamed pancreatic islets of wild‑type NOD mice [1]. In gene‑targeted NOD mice expressing a T‑cell 'invisible' IGRP(206-214) sequence, neither naive nor ex vivo‑activated IGRP(206-214)-reactive CD8⁺ T cells can be recruited to the inflammatory lesions, despite ongoing islet inflammation and normal diabetes incidence [2]. This demonstrates that local display of the exact cognate pMHC complex (IGRP(206-214)/H‑2Kᵈ) is an absolute requirement for T‑cell homing, not merely a consequence of nonspecific inflammatory signals.

T‑cell homing autoimmune inflammation islet-specific

H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH: Authoritative Application Scenarios in Autoimmunity and T‑Cell Research


Generation of High‑Fidelity H‑2Kᵈ/IGRP(206-214) MHC Tetramers for Ex Vivo T‑Cell Enumeration

IGRP(206-214) is the requisite peptide for manufacturing H‑2Kᵈ MHC tetramers that accurately stain the pathogenic 8.3 TCR‑expressing CD8⁺ T‑cell population in NOD mice. Only the native VYLKTNVFL sequence yields tetramers that bind to nearly all CD8⁺ T cells from 8.3 TCR‑transgenic mice, whereas mismatched peptides (e.g., InsB15‑23) produce no detectable signal [1]. This scenario directly exploits the peptide's unique TCR specificity and is essential for reliable immune monitoring by flow cytometry or magnetic bead‑based T‑cell enrichment.

In Vitro Activation and Functional Assessment of IGRP‑Specific CD8⁺ T Cells

The peptide's potent in vitro activity—stimulating CD8⁺ T‑cell proliferation and IFN‑γ secretion at just 0.1 µM [2]—makes it the optimal reagent for priming naive IGRP‑specific T cells in vitro, performing cytokine ELISPOT assays, or evaluating T‑cell avidity maturation. The 10‑fold lower concentration requirement relative to mimotopes such as NRP‑V7 ensures that T‑cell responses are elicited under physiologic, rather than supraphysiologic, antigen exposure conditions, reducing the risk of non‑specific activation artifacts.

In Vivo Modeling of IGRP‑Dependent Autoimmune Diabetes and T‑Cell Homing

IGRP(206-214) is the only peptide that faithfully recapitulates the recruitment of autoreactive CD8⁺ T cells to inflamed pancreatic islets [3]. Studies that require adoptive transfer of CFSE‑labeled IGRP‑specific T cells, in vivo tracking of diabetogenic T‑cell clones, or evaluation of antigen‑specific tolerance induction must use the exact native sequence. Mimotopes or sequence variants fail to support T‑cell homing in vivo, leading to false‑negative results in recruitment assays and inaccurate assessments of therapeutic interventions.

T‑Cell Receptor Repertoire Analysis and Single‑Cell Sequencing

Because over 70% of IGRP206‑214‑reactive CD8⁺ T cells exhibit highly restricted TCR gene usage [4], the native peptide is required for isolating and analyzing this immunodominant clonotype. Single‑cell TCR sequencing, paired αβ‑chain analysis, and repertoire diversity studies rely on the precise peptide‑MHC complex to sort the relevant T‑cell subset; off‑target peptides select for a different, non‑dominant repertoire, skewing results and obscuring the key pathogenic T‑cell population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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